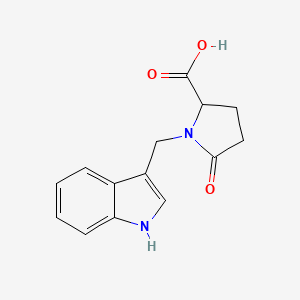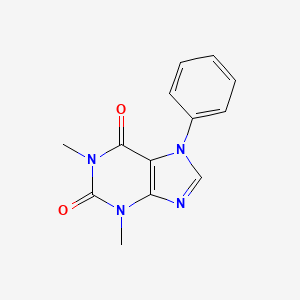
tert-Butyl 2-(chloromethyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(chloromethyl)benzylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloromethyl group, and a benzylcarbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(chloromethyl)benzylcarbamate typically involves the reaction of 2-(chloromethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(chloromethyl)benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(chloromethyl)benzylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways. It is also explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(chloromethyl)benzylcarbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with active sites of enzymes, affecting their function.
Comparación Con Compuestos Similares
- tert-Butyl 2-(bromomethyl)benzylcarbamate
- tert-Butyl 2-(iodomethyl)benzylcarbamate
- tert-Butyl 2-(hydroxymethyl)benzylcarbamate
Comparison: tert-Butyl 2-(chloromethyl)benzylcarbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity in nucleophilic substitution reactions. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is less reactive but more stable. The hydroxymethyl analog, on the other hand, is more polar and can participate in different types of reactions.
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-(chloromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
UPKKHHKYJLOQIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)









![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)
![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)
